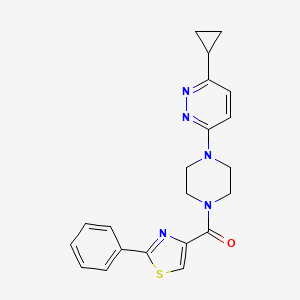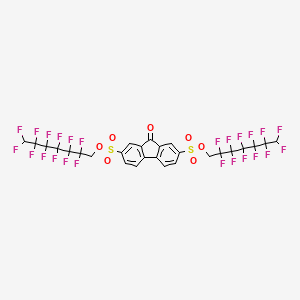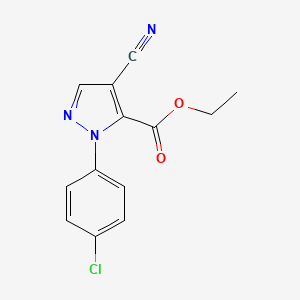
ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate, commonly known as CPEP, is a pyrazole derivative that has gained attention in the scientific community due to its potential pharmacological properties. This compound has been studied extensively for its ability to inhibit the growth of cancer cells, making it a promising candidate for cancer treatment.
Applications De Recherche Scientifique
Synthesis and Characterization
Ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate and its derivatives have been a focus in the field of organic synthesis. Studies have highlighted the synthesis of various derivatives and their subsequent characterization through different spectroscopic methods. For instance, a series of novel 5-(3-aryl-1H-pyrazol-5-yl)-2-(3-butyl-1-chloroimidazo[1,5-a]-pyridin-7-yl)-1,3,4-oxadiazole derivatives have been synthesized and characterized, providing insights into their spectroscopic properties (Ge et al., 2014).
Pharmacological Properties
The compound has been associated with various pharmacological properties. Notably, some of its derivatives have shown promising analgesic and anti-inflammatory activities. For instance, the compound 5-benzoylamino-3-methylsulfanyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester was identified as the most active compound, exhibiting significant analgesic and anti-inflammatory activities (Gokulan et al., 2012).
Antimicrobial and Antioxidant Activities
Derivatives of ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate have demonstrated antimicrobial and antioxidant activities. Notably, compounds synthesized through the cycloaddition of nitrile imines generated in situ were found to exhibit these properties, highlighting their potential for various applications (Umesha et al., 2009).
Propriétés
IUPAC Name |
ethyl 2-(4-chlorophenyl)-4-cyanopyrazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-2-19-13(18)12-9(7-15)8-16-17(12)11-5-3-10(14)4-6-11/h3-6,8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSKCPVTQHQCGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C2=CC=C(C=C2)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(4-chlorophenyl)-4-cyano-1H-pyrazole-5-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Chlorophenyl)-2-adamantyl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B2452020.png)
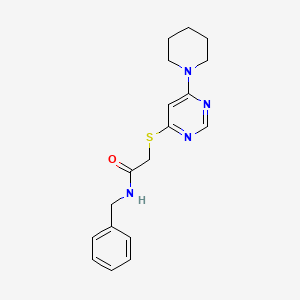
![N-[2-(3-Methylpyridin-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2452023.png)
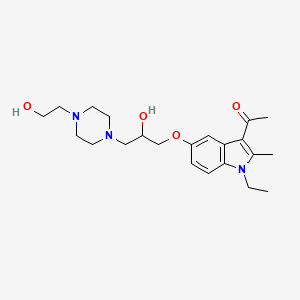
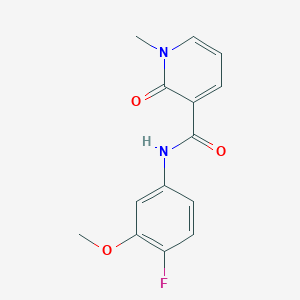
![1-{2-[(2-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B2452027.png)
![5-methyl-3-phenyl-6-{2-[(pyridin-2-yl)amino]-1,3-thiazol-4-yl}-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2452029.png)
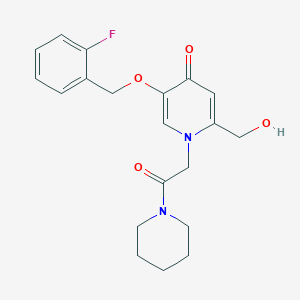
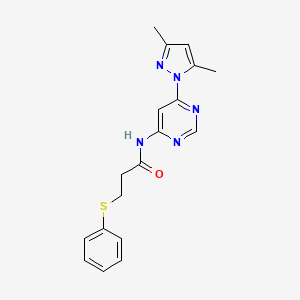
![1-[(4-Chlorophenyl)sulfonyl]-4-{[(4-methylphenyl)sulfanyl]methyl}-4-piperidinol](/img/structure/B2452036.png)
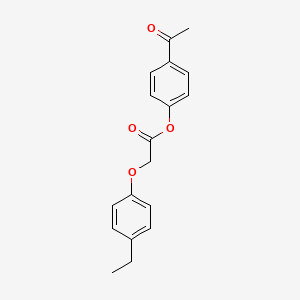
![6-(2-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
